3-[4-(Aminomethyl)benzyloxy] Thalidomide
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Overview
Description
3-[4-(Aminomethyl)benzyloxy] Thalidomide is a derivative of Pomalidomide, an immunomodulatory antineoplastic agent used for the treatment of multiple myeloma
Preparation Methods
The synthesis of 3-[4-(Aminomethyl)benzyloxy] Thalidomide involves several steps, starting from the appropriate precursors. The synthetic route typically includes the following steps:
Formation of the benzyloxy intermediate: This involves the reaction of a suitable benzyl alcohol derivative with a halogenated compound to form the benzyloxy intermediate.
Aminomethylation: The benzyloxy intermediate is then subjected to aminomethylation using formaldehyde and a suitable amine source to introduce the aminomethyl group.
Cyclization: The aminomethylated intermediate undergoes cyclization with phthalic anhydride to form the final thalidomide derivative.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
3-[4-(Aminomethyl)benzyloxy] Thalidomide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-[4-(Aminomethyl)benzyloxy] Thalidomide has several scientific research applications, including:
Chemistry: It is used as a reference material and standard in various chemical analyses and studies.
Biology: The compound is studied for its effects on cellular processes and pathways, particularly in cancer cells.
Medicine: It is investigated for its potential therapeutic effects in treating multiple myeloma and other cancers.
Industry: The compound is used in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 3-[4-(Aminomethyl)benzyloxy] Thalidomide involves its interaction with molecular targets and pathways. It is known to modulate the release of inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and other cytokines. The compound also exhibits anti-angiogenic activity by inhibiting the formation of new blood vessels, which is crucial for tumor growth and metastasis .
Comparison with Similar Compounds
3-[4-(Aminomethyl)benzyloxy] Thalidomide is compared with other similar compounds, such as:
Thalidomide: The parent compound, known for its immunomodulatory and anti-inflammatory properties.
Lenalidomide: A derivative of thalidomide with enhanced immunomodulatory and anti-cancer activities.
Pomalidomide: Another derivative with potent anti-cancer effects, particularly in multiple myeloma.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and therapeutic potential.
Properties
Molecular Formula |
C21H19N3O5 |
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Molecular Weight |
393.4 g/mol |
IUPAC Name |
5-[[4-(aminomethyl)phenyl]methoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C21H19N3O5/c22-10-12-1-3-13(4-2-12)11-29-14-5-6-15-16(9-14)21(28)24(20(15)27)17-7-8-18(25)23-19(17)26/h1-6,9,17H,7-8,10-11,22H2,(H,23,25,26) |
InChI Key |
MYUHTSBLQXMJGA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCC4=CC=C(C=C4)CN |
Origin of Product |
United States |
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